2-(Ethylamino)cyclohexan-1-ol
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Overview
Description
2-(Ethylamino)cyclohexan-1-ol is a chemical compound that belongs to the class of cyclohexanols It is structurally characterized by a cyclohexane ring substituted with an ethylamino group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 2-(Ethylamino)cyclohexanone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions to ensure the selective reduction of the ketone group to a hydroxyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method allows for efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding amine using strong reducing agents.
Substitution: The ethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
Oxidation: 2-(Ethylamino)cyclohexanone, 2-(Ethylamino)cyclohexanoic acid
Reduction: 2-(Ethylamino)cyclohexane
Substitution: Various substituted cyclohexanols depending on the nucleophile used
Scientific Research Applications
2-(Ethylamino)cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as an anesthetic or analgesic agent.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)cyclohexan-1
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
2-(ethylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C8H17NO/c1-2-9-7-5-3-4-6-8(7)10/h7-10H,2-6H2,1H3 |
InChI Key |
NIMUFNCQZMSSAG-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1CCCCC1O |
Origin of Product |
United States |
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